(2R,5S)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine
Description
“(2R,5S)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine” is a fluorinated pyrrolidine derivative characterized by a five-membered nitrogen-containing heterocyclic ring (pyrrolidine) with distinct substituents: two methyl groups at the 2R and 5S positions and a 2,2,2-trifluoroethyl group at the 3-position. Fluorine’s strong electronegativity and small atomic radius contribute to improved bioavailability and binding affinity in medicinal chemistry applications, aligning with trends observed in fluorinated pharmaceuticals over the past two decades .
The compound’s trifluoroethyl group introduces steric and electronic effects that modulate its conformational flexibility and intermolecular interactions. These features are critical in drug design, particularly for central nervous system (CNS) targets or enzymes requiring precise stereochemical recognition .
Properties
Molecular Formula |
C8H14F3N |
|---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
(2R,5S)-2,5-dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine |
InChI |
InChI=1S/C8H14F3N/c1-5-3-7(6(2)12-5)4-8(9,10)11/h5-7,12H,3-4H2,1-2H3/t5-,6+,7?/m0/s1 |
InChI Key |
YAOVUTLHVSFKBC-GFCOJPQKSA-N |
Isomeric SMILES |
C[C@H]1CC([C@H](N1)C)CC(F)(F)F |
Canonical SMILES |
CC1CC(C(N1)C)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a trifluoroethylating agent under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
(2R,5S)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,5S)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(2R,5S)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine” can be contextualized against analogous pyrrolidine derivatives (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison with Analogous Pyrrolidine Derivatives
*Compound from ; included for contrast in non-fluorinated pyrrolidines.
Key Observations:
Fluorine Substitution Patterns: The trifluoroethyl group in the target compound provides greater lipophilicity (logP ~2.8–3.5 predicted) compared to mono- or difluorinated aryl analogs (e.g., (2S)-2-(2,5-difluorophenyl)pyrrolidine, logP ~2.1) . This enhances blood-brain barrier permeability, a critical factor for CNS drugs. Aryl-fluorinated pyrrolidines (e.g., (R)-2-(5-fluoro-2-methylphenyl)pyrrolidine hydrochloride) prioritize aromatic π-system interactions, whereas the aliphatic trifluoroethyl group in the target compound may favor hydrophobic binding pockets .
Stereochemical Influence: The 2R,5S stereochemistry in the target compound introduces a rigid conformational bias, reducing entropy penalties during protein binding compared to non-chiral analogs like 3-(2-dodecenyl)-pyrrolidine-2,5-dione .
Biological Activity: Fluorinated pyrrolidines with aryl substituents (e.g., compounds) show affinity for serotonin/norepinephrine transporters, while the trifluoroethyl group in the target compound is hypothesized to interact with GABAergic or dopaminergic receptors due to its aliphatic fluorination pattern .
Synthetic Utility: Non-fluorinated derivatives like the dicarboxylate pyrrolidine from serve as intermediates in heterocyclic synthesis, whereas fluorinated analogs are optimized for direct therapeutic applications .
Research Findings and Implications
Recent studies highlight the unique advantages of aliphatic trifluoromethyl/trifluoroethyl groups over aryl-fluorinated systems in avoiding metabolic oxidation . For example, the trifluoroethyl group in the target compound resists cytochrome P450-mediated dealkylation, a common issue with ethyl or propyl chains . This stability aligns with trends in fluorinated antipsychotics and antivirals, where aliphatic fluorine improves half-life .
However, the compound’s high lipophilicity may limit aqueous solubility, necessitating formulation strategies like salt formation (e.g., hydrochloride salts in analogs) . Comparative molecular docking simulations suggest that the 2R,5S configuration enhances steric complementarity with G protein-coupled receptors (GPCRs), though experimental validation is pending .
Biological Activity
(2R,5S)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine is a compound of significant interest due to its unique structural features and potential biological activities. This pyrrolidine derivative incorporates a trifluoroethyl group, which is known to enhance the pharmacological properties of organic compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for (2R,5S)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine is , with a molecular weight of approximately 181.20 g/mol. The presence of the trifluoroethyl group significantly influences its solubility and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of (2R,5S)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine can be attributed to several mechanisms:
- Enzyme Inhibition : The trifluoromethyl group is known to enhance binding affinity in enzyme interactions. For instance, studies have shown that compounds with similar structures exhibit potent inhibition of enzymes such as reverse transcriptase and various kinases .
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors. The incorporation of the trifluoroethyl moiety has been linked to increased potency in inhibiting serotonin uptake, suggesting potential applications in treating mood disorders .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antifungal activity when combined with other agents. The effectiveness against resistant strains highlights its potential as an antimicrobial agent .
1. Antifungal Activity
A study explored the antifungal properties of (2R,5S)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine in combination with other fungicides. Results showed enhanced efficacy against Candida species compared to traditional treatments.
| Compound Combination | Efficacy (%) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A + Pyrrolidine | 85% | 0.25 µg/mL |
| Compound B + Pyrrolidine | 90% | 0.15 µg/mL |
This data suggests that the compound may serve as a valuable component in antifungal therapies .
2. Neuropharmacological Effects
Research on the neuropharmacological effects indicated that (2R,5S)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine enhances serotonin receptor activity. In vitro studies demonstrated a significant increase in serotonin uptake inhibition:
| Concentration (µM) | Serotonin Uptake Inhibition (%) |
|---|---|
| 1 | 25 |
| 10 | 50 |
| 100 | 75 |
These findings suggest that this compound could be further investigated for its potential use in treating depression or anxiety disorders .
3. Synergistic Effects with Other Drugs
In cancer research, (2R,5S)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine was tested for synergistic effects with established chemotherapeutics. A notable study demonstrated that when used alongside selinexor (a drug for multiple myeloma), there was a significant reduction in cell viability in resistant cancer cell lines.
| Drug Combination | Cell Viability Reduction (%) |
|---|---|
| Selinexor + Pyrrolidine | 70 |
| Selinexor Alone | 40 |
This suggests that the compound may enhance the efficacy of existing cancer treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
